molecular formula C10H15ClN2O B14858706 N1-(3,5-Dimethylphenyl)glycinamide hydrochloride

N1-(3,5-Dimethylphenyl)glycinamide hydrochloride

Cat. No.: B14858706
M. Wt: 214.69 g/mol
InChI Key: QDFLNIHTORGZLC-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethylphenyl)acetamide hydrochloride is a chemical compound with a molecular formula of C10H15ClN2O It is a derivative of acetamide and is characterized by the presence of an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as dichloromethane and the control of temperature to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

2-amino-N-(3,5-dimethylphenyl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
  • 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride
  • N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride

Uniqueness

2-amino-N-(3,5-dimethylphenyl)acetamide hydrochloride is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural difference can influence its chemical reactivity and interactions with other molecules, making it distinct from its similar counterparts.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-7-3-8(2)5-9(4-7)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H

InChI Key

QDFLNIHTORGZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN)C.Cl

Origin of Product

United States

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